Ethyl 3-hexylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-hexylthiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hexylthiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate under basic conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hexylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 3-hexylthiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl 3-hexylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2,5-dibromothiophene-3-carboxylate
- Ethyl 3-phenyl-2H-benzo[b][1,4]thiazine-2-carboxylate
Uniqueness
Ethyl 3-hexylthiophene-2-carboxylate is unique due to its specific alkyl chain length and substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic electronics and medicinal chemistry .
Biological Activity
Ethyl 3-hexylthiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of thiophene-based compounds known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and spasmolytic effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be represented structurally as follows:
The compound features a thiophene ring substituted with a hexyl group and an ethoxycarbonyl group, which contributes to its lipophilicity and potential interaction with biological membranes.
1. Antibacterial Activity
Recent studies have shown that thiophene derivatives exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be promising, indicating its effectiveness in inhibiting bacterial growth.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
These results suggest that this compound could be a candidate for further development as an antibacterial agent.
2. Spasmolytic Activity
Thiophene derivatives are also known for their spasmolytic effects. In vitro studies have demonstrated that this compound can induce relaxation in smooth muscle tissues. The mechanism of action appears to involve the blockade of calcium channels, which is crucial for muscle contraction.
Case Study: Spasmolytic Effect Testing
In experiments conducted on isolated rat duodenum tissues, this compound exhibited significant relaxation effects when induced with high potassium concentrations (K+). The effective concentration (EC50) values were measured to assess potency:
Table 2: Spasmolytic Activity Data
Compound | EC50 (µM) | Confidence Interval (95% CI) |
---|---|---|
This compound | 2.50 | (1.90–3.20) |
This data indicates that the compound effectively relaxes smooth muscle, supporting its potential use in treating conditions associated with muscle spasms.
3. Anti-inflammatory Effects
Further investigations into the anti-inflammatory properties of this compound have shown promising results in reducing inflammatory markers in various cell lines. The compound was tested in vitro against lipopolysaccharide (LPS)-induced inflammation in macrophages, leading to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 3: Anti-inflammatory Activity Results
Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
---|---|---|
Control | - | - |
This compound | 45 | 38 |
These findings suggest that the compound may possess significant anti-inflammatory properties, warranting further exploration in vivo.
Properties
Molecular Formula |
C13H20O2S |
---|---|
Molecular Weight |
240.36 g/mol |
IUPAC Name |
ethyl 3-hexylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H20O2S/c1-3-5-6-7-8-11-9-10-16-12(11)13(14)15-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
GXYFJSOSCGTRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C(=O)OCC |
Origin of Product |
United States |
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